
1-Bromo-3,5-difluoro-2-isobutoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3,5-difluoro-2-isobutoxybenzene is an organic compound with the molecular formula C10H11BrF2O It is a derivative of benzene, where the hydrogen atoms at positions 1, 3, and 5 are substituted with bromine, fluorine, and isobutoxy groups, respectively
Méthodes De Préparation
The synthesis of 1-Bromo-3,5-difluoro-2-isobutoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluoroaniline and isobutyl bromide.
Reaction Conditions: The reaction involves the bromination of 3,5-difluoroaniline followed by the introduction of the isobutoxy group. This can be achieved through a series of nucleophilic substitution reactions.
Industrial Production: On an industrial scale, the synthesis may involve the use of catalysts and optimized reaction conditions to increase yield and purity. The reaction is typically carried out under controlled temperature and pressure to ensure the desired product is obtained.
Analyse Des Réactions Chimiques
1-Bromo-3,5-difluoro-2-isobutoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Common Reagents and Conditions: Typical reagents used in these reactions include sodium hydroxide, potassium tert-butoxide, and hydrogen gas in the presence of a palladium catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine group can yield aniline derivatives, while oxidation can produce quinones.
Applications De Recherche Scientifique
1-Bromo-3,5-difluoro-2-isobutoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-3,5-difluoro-2-isobutoxybenzene involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: The exact pathways depend on the specific application and target. For example, in enzyme inhibition studies, the compound may block the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparaison Avec Des Composés Similaires
1-Bromo-3,5-difluoro-2-isobutoxybenzene can be compared with other similar compounds:
Similar Compounds: Examples include 1-Bromo-3,5-difluoro-2-methoxybenzene and 1-Bromo-3,5-difluoro-2-ethoxybenzene.
Uniqueness: The presence of the isobutoxy group in this compound imparts unique steric and electronic properties, making it distinct from its analogs. This can influence its reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C10H11BrF2O |
|---|---|
Poids moléculaire |
265.09 g/mol |
Nom IUPAC |
1-bromo-3,5-difluoro-2-(2-methylpropoxy)benzene |
InChI |
InChI=1S/C10H11BrF2O/c1-6(2)5-14-10-8(11)3-7(12)4-9(10)13/h3-4,6H,5H2,1-2H3 |
Clé InChI |
WLEVKGTXSMDBKB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1=C(C=C(C=C1Br)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15242473.png)
![1-[(5-Chlorothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B15242477.png)



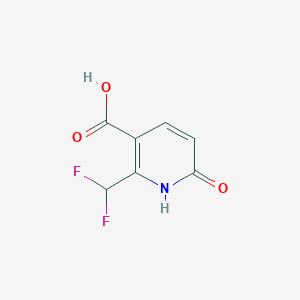

![4-Methyl-4-(1-methylcyclopropyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B15242505.png)
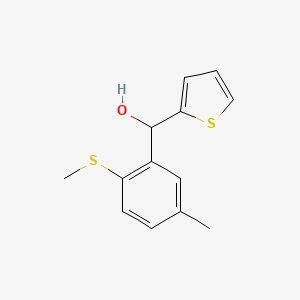
![2-amino-1-[(3S)-3-[benzyl(methyl)amino]piperidin-1-yl]propan-1-one](/img/structure/B15242536.png)
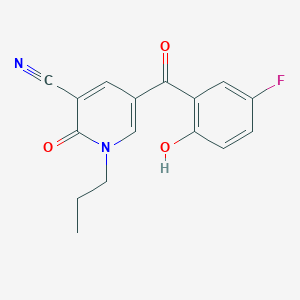
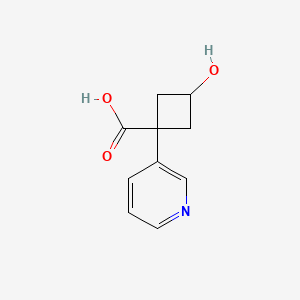
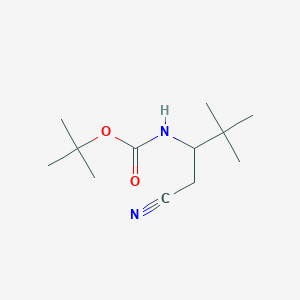
![2-Cyclopropylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B15242562.png)
